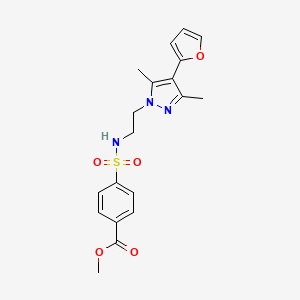

methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to produce substituted pyranones and pyrimidinones . Another related compound, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, is prepared from methyl N-(benzyloxycarbonyl)glycinate and used to synthesize a variety of heterocyclic compounds, including pyrroles and pyranones . These methods suggest that the synthesis of the compound of interest might involve similar reagents and conditions, potentially using a sulfonamide group as a functional handle for further reactions.

Molecular Structure Analysis

Quantum mechanical calculations, including Density Functional Theory (DFT), have been used to determine the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide . These techniques could be applied to the compound of interest to predict its molecular structure and properties.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the exact compound . However, the related compounds discussed are reactive intermediates that can undergo further transformations, such as cyclization and substitution reactions . This suggests that the compound of interest may also participate in similar chemical reactions, given the presence of reactive functional groups like the sulfamoyl and benzoate moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are not detailed in the provided papers. However, the use of spectroscopic techniques (FT-IR, FT-Raman, and UV) and computational methods (NBO, NLMO, MESP analysis) to study a related sulfonamide compound provides a framework for analyzing the properties of the compound of interest . These methods can help predict the reactivity, stability, and spectroscopic characteristics of the compound.

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, which share structural similarities with the compound , has contributed to the understanding of hydrogen-bonded supramolecular structures. For example, studies have shown how molecules of related compounds are linked by hydrogen bonds to form chains, sheets, or three-dimensional framework structures. These findings are significant for the development of materials with specific molecular architectures, potentially useful in catalysis, molecular recognition, and the design of nanoscale structures (Portilla et al., 2007).

Renewable PET Production

In the context of sustainable chemistry, research has been conducted on the use of silica molecular sieves catalyzing reactions between ethylene and renewable furans, similar in structure to the furan component in the compound of interest. This process is aimed at the production of biobased terephthalic acid precursors, a key component in the synthesis of polyethylene terephthalate (PET), which is a step towards renewable and more environmentally friendly plastic materials (Pacheco et al., 2015).

Antibacterial Activity of Novel Compounds

Investigations into novel compounds containing furan-2-carbohydrazides have highlighted the potential for discovering new antibacterial agents. By synthesizing and testing different derivatives for antibacterial activity, researchers contribute to the ongoing search for effective treatments against resistant bacterial strains. This kind of study exemplifies how chemical compounds, similar to the one , can be pivotal in medicinal chemistry for developing new therapeutics (Aghekyan et al., 2020).

Computational Chemistry for Material Design

The synthesis and characterization of related pyrrole chalcone derivatives, including computational studies, provide a foundation for understanding the electronic and structural properties of novel compounds. Such research aids in the design of materials with specific optical, electronic, or biological properties, demonstrating the versatility of computational methods in augmenting experimental findings and guiding the synthesis of compounds with desired functionalities (Singh et al., 2014).

properties

IUPAC Name |

methyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-18(17-5-4-12-27-17)14(2)22(21-13)11-10-20-28(24,25)16-8-6-15(7-9-16)19(23)26-3/h4-9,12,20H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXKAWPLBPGHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)

![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)